molecular formula C13H15N3O5S B12703910 1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(4-methyl-thiazol-2-yl)-1H-pyrimidine-2,4-dione CAS No. 133040-38-7

1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(4-methyl-thiazol-2-yl)-1H-pyrimidine-2,4-dione

Cat. No.: B12703910
CAS No.: 133040-38-7
M. Wt: 325.34 g/mol
InChI Key: UEVROUDNJQKVJJ-IVZWLZJFSA-N
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Description

“1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(4-methyl-thiazol-2-yl)-1H-pyrimidine-2,4-dione” is a complex organic compound that features a combination of furan, thiazole, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the thiazole and pyrimidine rings through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to control the reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    1-((2R,4S,5R)-4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-5-(4-methyl-thiazol-2-yl)-1H-pyrimidine-2,4-dione: shares structural similarities with other nucleoside analogs.

    Thymidine: A nucleoside analog with a similar pyrimidine ring.

    Azidothymidine (AZT): An antiviral drug with a similar structure.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and rings, which may confer unique biological activity or chemical reactivity compared to other similar compounds.

Properties

CAS No.

133040-38-7

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(4-methyl-1,3-thiazol-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C13H15N3O5S/c1-6-5-22-12(14-6)7-3-16(13(20)15-11(7)19)10-2-8(18)9(4-17)21-10/h3,5,8-10,17-18H,2,4H2,1H3,(H,15,19,20)/t8-,9+,10+/m0/s1

InChI Key

UEVROUDNJQKVJJ-IVZWLZJFSA-N

Isomeric SMILES

CC1=CSC(=N1)C2=CN(C(=O)NC2=O)[C@H]3C[C@@H]([C@H](O3)CO)O

Canonical SMILES

CC1=CSC(=N1)C2=CN(C(=O)NC2=O)C3CC(C(O3)CO)O

Origin of Product

United States

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